molecular formula C14H13Cl2NO B8664502 2-Amino-1,1-bis(4-chlorophenyl)ethanol CAS No. 5949-45-1

2-Amino-1,1-bis(4-chlorophenyl)ethanol

Cat. No.: B8664502
CAS No.: 5949-45-1
M. Wt: 282.2 g/mol
InChI Key: NEBLOWDPQKVZJW-UHFFFAOYSA-N
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Description

2-Amino-1,1-bis(4-chlorophenyl)ethanol is a chlorinated aromatic compound featuring a central ethanol backbone substituted with two 4-chlorophenyl groups at the 1-position and an amino group at the 2-position. The compound’s unique substitution pattern—combining electron-withdrawing chlorine atoms with a polar amino group—distinguishes it from related metabolites of DDT and other organochlorines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-amino-1,1-bis(4-chlorophenyl)ethanol and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Degradation Pathways References
This compound C₁₄H₁₂Cl₂NO - Two 4-ClC₆H₄ groups at C1
- NH₂ at C2
299.16 g/mol Limited data; potential intermediate in pesticide metabolism
Dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol) C₁₄H₉Cl₅O - Two 4-ClC₆H₄ groups at C1
- CCl₃ at C2
370.48 g/mol Acaricide; DDT metabolite; regulated due to environmental persistence
FW-152 (2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol) C₁₄H₁₀Cl₄O - Two 4-ClC₆H₄ groups at C1
- Cl₂ at C2
342.05 g/mol Intermediate in DDT biodegradation by fungi Phanerochaete chrysosporium
p,p’-DDOH (2,2-Bis(4-chlorophenyl)ethanol) C₁₄H₁₂Cl₂O - Two 4-ClC₆H₄ groups at C1
- OH at C2 (no Cl or NH₂)
271.15 g/mol Detected in human breast milk as a DDT metabolite
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol C₂₁H₁₆ClF₂OS - Two 4-FC₆H₄ groups at C1
- 4-ClC₆H₄CH₂S at C2
393.86 g/mol Research applications in drug development and materials science

Key Differences and Implications

Substituent Effects on Reactivity and Stability

  • This could influence its environmental mobility or bioavailability .
  • Chlorine vs.

Properties

CAS No.

5949-45-1

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.2 g/mol

IUPAC Name

2-amino-1,1-bis(4-chlorophenyl)ethanol

InChI

InChI=1S/C14H13Cl2NO/c15-12-5-1-10(2-6-12)14(18,9-17)11-3-7-13(16)8-4-11/h1-8,18H,9,17H2

InChI Key

NEBLOWDPQKVZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)(C2=CC=C(C=C2)Cl)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared by combining 4,4′-dichlorobenzophenone (5 g, 20 mmol) and zinc iodide (480 mg, 1.49 mmol) in DCM (100 mL). Trimethylsilyl cyanide (2.17 g, 21.9 mmol) is added, and the reaction is stirred at room temperature for 18 hours. The reaction is washed with water (100 mL) and dried over magnesium sulfate, before filtering and removal of the solvent under reduced pressure. The residue is redissolved in dry THF (40 mL), 1.0M borane in THF (40 mL) is added, and the reaction is stirred at reflux for 24 hours. After cooling, the volatile components are removed under reduced pressure, the residue is taken up in methanol (100 mL). Concentrated hydrochloric acid is added, and the reaction is refluxed for a further 2 hours, before once more removing the volatile components under reduced pressure, to give the title compound as a hydrochloride salt.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
480 mg
Type
catalyst
Reaction Step Four

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